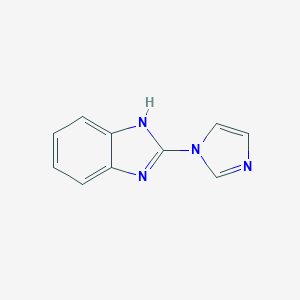

2-Imidazol-1-Yl-1h-Benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Imidazol-1-Yl-1h-Benzimidazole: is a heterocyclic compound that features both imidazole and benzimidazole rings These structures are known for their significant roles in various biological and chemical processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-Yl-1h-Benzimidazole typically involves the condensation of appropriate imidazole and benzimidazole precursors. One common method includes the nucleophilic substitution reaction where 2,6-bis(1H-benzimidazole-2-yl)pyridine is reacted with benzyl bromide or benzyl chloride in the presence of a base like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Imidazol-1-Yl-1h-Benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the imidazole or benzimidazole rings.

Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the nitrogen atoms of the rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds and bases like KOH in solvents like DMSO.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the rings.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the potential of 2-imidazol-1-yl-1H-benzimidazole derivatives as anticancer agents. For instance, certain derivatives have exhibited strong antiproliferative effects against various cancer cell lines.

- Case Study : A study demonstrated that a specific derivative showed significant inhibition of the MDA-MB-231 breast cancer cell line with an IC50 value indicating potent activity at low concentrations (8 µg/mL for Staphylococcus aureus and MRSA) .

- Mechanism : The mechanism often involves inducing apoptosis in cancer cells, which has been observed through flow cytometry analyses .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been well-documented. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Significant inhibition |

| Escherichia coli | 200 | Moderate inhibition |

| Pseudomonas aeruginosa | 500 | Low inhibition |

| Candida albicans | 64 | Moderate antifungal activity |

- Findings : A derivative was found to inhibit Pseudomonas aeruginosa with an MIC of 0.01 mM, showcasing its potential as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have gained attention due to their ability to inhibit cyclooxygenase (COX) enzymes.

- Research Insights : Compounds derived from this scaffold have demonstrated significant COX-1 and COX-2 inhibitory activities, with some exhibiting IC50 values lower than standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 COX-1 (nM) | IC50 COX-2 (nM) |

|---|---|---|

| Compound A | 0.1664 | 0.0370 |

| Compound B | 0.2272 | 0.0469 |

Antiparasitic Activity

The antiparasitic potential of these compounds has also been explored, particularly against protozoan parasites.

- Notable Findings : Recent studies have shown that certain derivatives exhibit promising activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. For example, specific compounds demonstrated significant in vitro activity comparable to established antiparasitic agents .

Mécanisme D'action

The mechanism of action of 2-Imidazol-1-Yl-1h-Benzimidazole involves its interaction with various molecular targets. The compound can bind to DNA grooves, exhibiting DNA-cleavage properties mediated by peroxide . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies.

Comparaison Avec Des Composés Similaires

Imidazole: A simpler structure with similar chemical properties.

Benzimidazole: Shares the benzimidazole ring but lacks the imidazole moiety.

2-(1H-Imidazol-2-yl)pyridine: Another heterocyclic compound with an imidazole ring fused to a pyridine ring.

Uniqueness: 2-Imidazol-1-Yl-1h-Benzimidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer a combination of properties from both parent structures. This duality enhances its potential in various applications, particularly in medicinal chemistry where it can interact with multiple biological targets.

Activité Biologique

2-Imidazol-1-Yl-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases. For instance, certain derivatives exhibit IC50 values as low as 0.58 µM against human AChE, indicating potent inhibitory effects .

- Anticancer Properties : Research indicates that 2-Imidazol-1-Yl-1H-benzimidazole derivatives can induce apoptosis in cancer cell lines. In a study involving MCF cell lines, compounds demonstrated significant tumor growth suppression in vivo, with IC50 values reflecting effective cytotoxicity .

Biological Activity Overview

The biological activities of this compound and its derivatives can be summarized as follows:

Anticancer Research

A notable study investigated the effects of a derivative of this compound on tumor-bearing mice. The results showed that treatment led to a significant reduction in tumor size, suggesting that this compound may serve as a potential chemotherapeutic agent .

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The derivative exhibited strong inhibitory effects against Gram-positive bacteria like Staphylococcus aureus, with an MIC of 0.015 mg/mL, showcasing its potential as an antibiotic .

Propriétés

IUPAC Name |

2-imidazol-1-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYXJCCKORRRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.